(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol 2,5-Dihydro-2,5-dimethoxyfurfuryl alcohol is a heterocyclic building block.

Brand Name: Vulcanchem
CAS No.: 19969-71-2
VCID: VC20748457
InChI: InChI=1S/C7H12O4/c1-9-6-3-4-7(5-8,10-2)11-6/h3-4,6,8H,5H2,1-2H3
SMILES: COC1C=CC(O1)(CO)OC
Molecular Formula: C7H12O4
Molecular Weight: 160.17 g/mol

(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol

CAS No.: 19969-71-2

Cat. No.: VC20748457

Molecular Formula: C7H12O4

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol - 19969-71-2

Specification

CAS No. 19969-71-2
Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
IUPAC Name (2,5-dimethoxy-2H-furan-5-yl)methanol
Standard InChI InChI=1S/C7H12O4/c1-9-6-3-4-7(5-8,10-2)11-6/h3-4,6,8H,5H2,1-2H3
Standard InChI Key ZYTSUANFIPZBDM-UHFFFAOYSA-N
SMILES COC1C=CC(O1)(CO)OC
Canonical SMILES COC1C=CC(O1)(CO)OC

Introduction

Physical and Chemical Properties

The physical and chemical properties of (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol are crucial for understanding its behavior in different chemical environments and for developing appropriate handling protocols. The compound has a molecular formula of C7H12O4 and a molecular weight of 160.17 g/mol . Below is a comprehensive table of its physicochemical characteristics:

PropertyValueSource
Molecular FormulaC7H12O4
Molecular Weight160.17 g/mol
Physical StateLiquid (presumed)
Boiling Point114°C at 14 mm Hg
Density1.164 g/mL at 25°C
Refractive Indexn20/D 1.4590
Flash Point50°F
Predicted pKa14.28±0.10
CAS Number19969-71-2

The compound's relatively high boiling point (114°C at reduced pressure) suggests significant intermolecular attractions, likely due to hydrogen bonding capabilities through the hydroxyl group. This is consistent with the moderate density of 1.164 g/mL, indicating a reasonably packed molecular arrangement in the liquid phase.

The refractive index of 1.4590 is within the expected range for compounds with similar structural features, providing a useful identification parameter for quality control purposes. The flash point of 50°F indicates that the compound is flammable and requires appropriate safety precautions during handling and storage.

The predicted pKa value of 14.28±0.10 suggests that the hydroxyl group is weakly acidic, which is consistent with a primary alcohol function. This property influences its reactivity in acid-base chemistry and its potential participation in hydrogen bonding networks.

Synthesis Methodologies

Several synthetic pathways have been developed for the preparation of (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol, each with specific advantages depending on the intended application and available starting materials. The documented synthesis methods demonstrate the compound's accessibility through different chemical approaches.

Electrochemical Conversion

One of the principal methods for synthesizing this compound involves electrochemical techniques. Research indicates that furan can be converted into 2,5-dimethoxy-2,5-dihydrofuran derivatives using constant current electrolysis in methanol. This electrochemical approach offers several advantages:

  • It allows for selective formation of the desired compound with high yields

  • It often occurs under milder conditions than traditional chemical syntheses

  • It represents a more environmentally friendly approach by potentially reducing chemical waste

The process typically involves the application of a controlled electric current through a solution of the precursor in methanol, leading to the incorporation of methoxy groups at the 2 and 5 positions of the furan ring. Subsequent chemical modifications can introduce the hydroxymethyl group to complete the target molecule.

Acid-Catalyzed Reactions

Another significant synthetic route involves acid-catalyzed reactions. In the presence of sulfuric acid and methanol at elevated temperatures, furan derivatives can undergo transformations to yield 2,5-dimethoxy-2,5-dihydrofuran structures. The hydroxymethyl group can be introduced either before or after this transformation, depending on the specific synthetic strategy.

These acid-catalyzed processes typically proceed through the following general steps:

  • Activation of the furan ring through protonation

  • Nucleophilic attack by methanol at the 2 and 5 positions

  • Subsequent functionalization to introduce the hydroxymethyl group

This methodology is particularly valuable for larger-scale syntheses where electrochemical approaches might be less practical.

Reactivity and Chemical Behavior

The reactivity profile of (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol is determined by its multiple functional groups, each contributing to distinct chemical behaviors. Understanding these reactivity patterns is essential for developing synthetic applications and predicting the compound's stability under various conditions.

Stability Characteristics

(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol exhibits reasonable stability under standard conditions but is sensitive to specific environmental factors. The compound's stability profile includes:

  • Temperature sensitivity: While stable at room temperature, elevated temperatures may promote rearrangement or decomposition reactions

  • Acid sensitivity: The acetal-like methoxy groups can undergo hydrolysis in acidic conditions

  • Oxidation potential: The hydroxymethyl group may be susceptible to oxidation to the corresponding aldehyde or carboxylic acid

These stability considerations influence how the compound should be stored and handled in both research and industrial settings.

Functional Group Reactivity

Each functional group within the compound can participate in distinct chemical transformations:

  • The hydroxymethyl group can undergo typical alcohol reactions including:

    • Esterification with carboxylic acids or acid chlorides

    • Oxidation to aldehyde or carboxylic acid derivatives

    • Conversion to leaving groups (e.g., tosylates, mesylates) for further functionalization

  • The methoxy groups at the 2 and 5 positions may participate in:

    • Acid-catalyzed hydrolysis to form hydroxyl groups

    • Substitution reactions with appropriate nucleophiles

    • Coordination with metal ions in complex formation

  • The dihydrofuran ring system provides opportunities for:

    • Ring-opening reactions under specific conditions

    • Diels-Alder reactions as either diene or dienophile

    • Further functionalization at available positions

The combination of these reactive sites makes (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol a versatile building block in organic synthesis.

Applications in Research and Industry

(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol has several established and potential applications across different fields, leveraging its unique structural features and reactivity profile.

Synthetic Organic Chemistry

In organic synthesis, this compound serves as a valuable building block for the construction of more complex molecules. The presence of multiple functional groups provides multiple handles for selective transformations and elaboration into target structures. Specific applications include:

  • As a precursor for the synthesis of natural product analogs

  • In the preparation of chiral auxiliaries for asymmetric synthesis

  • As a platform for diversity-oriented synthesis approaches

The reactivity of the hydroxymethyl group, in particular, allows for attachment to other molecular fragments through esterification or etherification reactions.

Coordination Chemistry

One of the most significant applications of (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol is in coordination chemistry, specifically for the preparation of iron(II) complexes . The compound can function as a ligand, coordinating to metal centers through:

  • The oxygen atom of the hydroxymethyl group

  • The oxygen atoms of the methoxy groups

  • Possible interaction with the furan ring system

These coordination complexes may have applications in catalysis, materials science, or as models for biological systems involving metal-ligand interactions.

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